molecular formula C7H14ClN3S B13502045 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride

1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B13502045
M. Wt: 207.73 g/mol
InChI Key: ZEUUVZMWPYGQJF-UHFFFAOYSA-N
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Description

1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride is a heterocyclic organic compound featuring a 1,2,3-thiadiazole core substituted with a propyl group at position 4 and an ethylamine group at position 5, with a hydrochloride counterion. The 1,2,3-thiadiazole ring contains sulfur (position 1) and nitrogen atoms (positions 2 and 3), contributing to its unique electronic and steric properties.

Hypothetical Molecular Formula: C₇H₁₄ClN₃S (derived from structural analysis).
Estimated Molecular Weight: ~207.5 g/mol.

Properties

Molecular Formula

C7H14ClN3S

Molecular Weight

207.73 g/mol

IUPAC Name

1-(4-propylthiadiazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H13N3S.ClH/c1-3-4-6-7(5(2)8)11-10-9-6;/h5H,3-4,8H2,1-2H3;1H

InChI Key

ZEUUVZMWPYGQJF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SN=N1)C(C)N.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The 4-propyl substituent on the thiadiazole ring suggests the use of a 4-propyl-substituted ketone or aldehyde as the starting material.
  • The ethan-1-amine side chain is typically introduced via reductive amination or by using amino-substituted precursors.

Synthetic Route Overview

A plausible synthetic route based on literature and analogous thiadiazole syntheses is:

  • Synthesis of 4-propyl-1,2,3-thiadiazole core:

    • Starting from 4-propylacetophenone or a similar ketone, condensation with hydrazine derivatives forms hydrazones.
    • Cyclization with sulfur sources (e.g., potassium thiocyanate, thionyl chloride) under controlled conditions yields the 1,2,3-thiadiazole ring with the propyl substituent at position 4.
  • Introduction of ethan-1-amine group:

    • The ethan-1-amine moiety can be introduced by nucleophilic substitution or reductive amination at the 5-position of the thiadiazole ring.
    • Alternatively, direct synthesis using an amino-substituted acetyl precursor in the cyclization step can be employed.
  • Formation of hydrochloride salt:

    • The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing stability and crystallinity.

Detailed Reaction Conditions and Procedures

Step Reagents & Conditions Description Yield / Notes
1. Hydrazone formation 4-propylacetophenone + ethyl hydrazinecarboxylate, chloroform, reflux with catalytic HCl Formation of hydrazone intermediate with removal of water High yield; white solid
2. Cyclization to thiadiazole Excess thionyl chloride, 0 °C to room temp, overnight stirring Cyclization to 1,2,3-thiadiazole ring 70-75% yield after recrystallization
3. Amination Reaction with ethan-1-amine or reductive amination on thiadiazole intermediate Introduction of ethan-1-amine group at 5-position Moderate to high yield depending on method
4. Salt formation Treatment with HCl in ethanol or ether Formation of hydrochloride salt for isolation Crystalline solid, stable form

Comparative Analysis of Preparation Methods

Method Key Reagents Advantages Limitations
Hydrazone + Thionyl Chloride Cyclization Ketone, ethyl hydrazinecarboxylate, SOCl2 High yield, straightforward, scalable Requires careful control of moisture and temperature
Potassium Thiocyanate + p-Toluenesulfonylhydrazide + Iodine Ketone, KSCN, TsNHNH2, I2 Alternative sulfur source, mild conditions More complex purification steps
Reductive Amination for Amino Group Introduction Aminated precursors or amination reagents Direct introduction of amine, versatile May require additional purification

Research Discoveries and Optimization

  • The use of thionyl chloride in the cyclization step is critical for high yields and purity of the 1,2,3-thiadiazole ring.
  • Variations in solvent choice (chloroform, DMSO) and temperature can influence reaction rates and product crystallinity.
  • The formation of hydrochloride salt improves compound stability and facilitates handling in pharmaceutical applications.
  • Recent studies emphasize the importance of controlling stoichiometry and reaction times to minimize side products and maximize yield.

Chemical Reactions Analysis

1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

    Condensation: It can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogs (data sourced from evidence provided):

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Target : 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride 1,2,3-thiadiazole 4-propyl, 5-ethylamine C₇H₁₄ClN₃S* ~207.5* N/A Hypothetical: Potential intermediate for bioactive molecules; sulfur enhances electrophilicity.
1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride 1,2,3-thiadiazole 4-cyclopropyl, 5-ethylamine C₁₂H₁₅ClN₂O 238.72 EN300-27734732 Cyclopropyl group introduces ring strain, likely improving reactivity in cross-coupling reactions .
1-(3-propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride 1,2,4-oxadiazole 3-propyl, 5-ethylamine C₈H₁₀ClF₂N 193.63 EN300-7816732 Fluorine atoms (unclear from name) may enhance metabolic stability; oxadiazole improves π-stacking .
[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride 1,3-thiazole 4-methyl, 5-propylamine C₇H₁₁ClN₂S ~190.69* 325491-86-9 Thiazole core common in pharmaceuticals (e.g., antivirals); methyl group increases hydrophobicity .
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride 1,3-thiazole 4-methyl, 2-phenyl, 5-ethylamine C₁₂H₁₅ClN₂S 254.78 1197519-74-6 Phenyl group enhances lipophilicity; used in ligand design for kinase inhibitors .

Note: Values marked with * are inferred from structural analysis due to incomplete evidence.

Key Comparative Insights:

Heterocycle Core :

  • 1,2,3-Thiadiazole (target and cyclopropyl analog): Sulfur atom increases electron-deficient character, favoring nucleophilic substitutions compared to 1,2,4-oxadiazole (oxygen-based, more polar) and 1,3-thiazole (common in bioactive molecules) .
  • 1,3-Thiazole derivatives (–5) are prevalent in drug discovery due to their metabolic stability and hydrogen-bonding capacity .

Substituent Effects: Propyl vs. Fluorine Substituents (): Unexpected fluorine atoms in the oxadiazole derivative could enhance bioavailability and binding affinity via electronegative interactions .

Applications :

  • Thiadiazole derivatives are often used as ligands or enzyme inhibitors, while thiazoles dominate antimicrobial and anticancer research .
  • The target compound’s combination of sulfur and amine groups may favor applications in metal coordination chemistry or protease inhibition.

Research Findings and Limitations

  • Synthetic Utility : Cyclopropyl-thiadiazole () and phenyl-thiazole () derivatives are validated as building blocks in drug discovery pipelines, suggesting the target compound’s utility in analogous pathways .
  • Safety Data: Limited toxicity information is available for most analogs, though thiazoles (–5) are generally classified as irritants .

Biological Activity

1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride is a thiadiazole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by the molecular formula C7H14ClN3S and a molecular weight of approximately 207.73 g/mol, exhibits properties that make it a subject of interest in medicinal chemistry and pharmacological research .

Chemical Structure and Properties

The structural features of this compound include:

  • Thiadiazole Ring : This five-membered ring contains both sulfur and nitrogen atoms, contributing to the compound's reactivity and biological activity.
  • Amine Functionality : The amine group enhances its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli .

Antitumor Activity

The compound has been investigated for its potential antitumor effects. Similar thiadiazole derivatives have been reported to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Other Biological Activities

In addition to antimicrobial and antitumor properties, derivatives of thiadiazoles have been associated with:

  • Antiviral effects
  • Anti-inflammatory properties
  • Analgesic effects .

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions can disrupt critical biological processes such as:

  • Membrane integrity
  • Enzymatic activity
    These disruptions can lead to cell death or inhibition of growth in pathogenic organisms .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

StudyFindings
Kluczyk et al. (2016)Investigated the effects of thiadiazoles on lipid membrane properties; found significant modulation of membrane fluidity .
ResearchGate Publication (2018)Highlighted the antimicrobial efficacy of various thiadiazole derivatives; noted enhanced activity with specific substitutions on the thiadiazole ring .
PMC Article (2020)Discussed the potential of thiadiazole derivatives in treating resistant microbial strains; emphasized the need for further exploration of their mechanisms .

Q & A

Q. What synthetic routes are most effective for preparing 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Thiadiazole derivatives are typically synthesized via cyclization reactions. For example, a protocol analogous to the synthesis of 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine involves refluxing carboxylic acid derivatives (e.g., propyl-substituted precursors) with thiosemicarbazide in ethanol at 363 K for 6 hours . Key optimization steps include:

  • Temperature control : Prolonged heating (≥6 hours) ensures complete cyclization.
  • Solvent selection : Ethanol or acetone facilitates crystallization .
  • Purification : Slow evaporation of acetone yields single crystals for structural validation .

Table 1: Example Reaction Conditions for Thiadiazole Synthesis

PrecursorReagentSolventTemp (K)Time (h)Yield (%)
4-Pyridinecarboxylic acidThiosemicarbazideEthanol3636~65

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Resolve dihedral angles between the thiadiazole ring and substituents. For example, in similar compounds, dihedral angles ranged from 18.2° to 30.3°, influencing supramolecular hydrogen bonding .
  • NMR/IR spectroscopy :
    • ¹H NMR : Look for amine protons (δ 2.5–3.5 ppm) and thiadiazole ring protons (δ 7.0–8.5 ppm).
    • IR : Confirm N–H stretching (3200–3400 cm⁻¹) and C=S bonds (1050–1250 cm⁻¹) .
  • Mass spectrometry : Use high-resolution MS to validate molecular weight (e.g., [M+H]⁺ for C₆H₁₂N₃S·HCl: calc. 193.06) .

Q. What strategies ensure high purity of the compound for biological testing?

Methodological Answer:

  • Recrystallization : Use ethanol or acetone for slow evaporation to remove impurities .
  • Chromatography : Flash column chromatography with 5% methanol/dichloromethane achieves >98% purity .
  • Analytical HPLC : Monitor retention times under gradient elution (e.g., C18 column, 0.1% TFA in H₂O/MeCN) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between structurally similar thiadiazole derivatives?

Methodological Answer:

  • Structural variability : Compare dihedral angles and hydrogen bonding patterns (e.g., N–H···N interactions in crystal lattices) that alter ligand-receptor interactions .
  • Bioassay standardization : Use uniform protocols (e.g., fungicidal activity tested via agar dilution at 100 µg/mL) to minimize variability .
  • Computational modeling : Perform molecular docking to assess binding affinity differences caused by substituent positioning .

Table 2: Bioactivity Variability in Thiadiazoles

CompoundDihedral Angle (°)IC₅₀ (µM) FungicidalRef.
5-(4-Pyridyl)-thiadiazole18.2–30.312.5
4-Chlorobenzylidene analog22.18.3

Q. What experimental designs are optimal for evaluating the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic assays : Use continuous spectrophotometric methods (e.g., NADH oxidation at 340 nm for dehydrogenase inhibition) .
  • Dose-response curves : Test 5–8 concentrations (1 nM–100 µM) to calculate IC₅₀ and Hill coefficients.
  • Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk plots with varying substrate concentrations .

Q. How can computational chemistry predict the compound’s reactivity in novel synthetic pathways?

Methodological Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
  • Reactivity descriptors : Calculate Fukui indices to identify regions prone to substitution (e.g., C5 in thiadiazole rings) .
  • Transition state modeling : Simulate cyclization barriers to guide catalyst selection (e.g., Pd for Buchwald–Hartwig couplings) .

Q. What analytical techniques address discrepancies in reported spectral data for thiadiazole derivatives?

Methodological Answer:

  • Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) causing peak splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded regions (e.g., aromatic/amine protons) .
  • Synchrotron XRD : Resolve ambiguities in crystallographic data with high-resolution diffraction .

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